Lsd1-IN-14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lsd1-IN-14 is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an enzyme that demethylates mono- and di-methylated lysine residues on histone proteins, playing a crucial role in the regulation of gene expression. This compound has shown significant potential in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a promising candidate for cancer therapy .
准备方法
The synthesis of Lsd1-IN-14 involves several steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring the consistency and quality of the final product. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.
化学反应分析
Lsd1-IN-14 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the this compound molecule, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups on the this compound molecule .
科学研究应用
Lsd1-IN-14 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the role of LSD1 in various biochemical pathways and to develop new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the epigenetic regulation of gene expression and the role of LSD1 in cellular processes such as differentiation and proliferation.
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various cancers, including acute myeloid leukemia and small cell lung cancer. It is also being explored for its potential in combination therapies with other anticancer agents.
作用机制
Lsd1-IN-14 exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 demethylates histone proteins, specifically targeting mono- and di-methylated lysine residues on histone H3 (H3K4me1/2 and H3K9me1/2). By inhibiting LSD1, this compound prevents the removal of these methyl groups, leading to changes in chromatin structure and gene expression. This inhibition results in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. The molecular targets and pathways involved in the mechanism of action of this compound include the androgen receptor (AR) and the corepressor of REST (CoREST) complex .
相似化合物的比较
Lsd1-IN-14 is part of a class of compounds known as LSD1 inhibitors. Similar compounds include:
Tranylcypromine: An irreversible LSD1 inhibitor that forms a covalent bond with the enzyme’s active site.
Iadademstat (ORY-1001): A selective LSD1 inhibitor currently in clinical trials for the treatment of acute myeloid leukemia and solid tumors.
Bomedemstat (IMG-7289): Another LSD1 inhibitor in clinical development, showing promise in treating myeloproliferative neoplasms.
GSK-2879552: A potent LSD1 inhibitor being investigated for its potential in treating small cell lung cancer and other malignancies.
This compound is unique in its high selectivity and potency, making it a valuable tool for studying the biological functions of LSD1 and a promising candidate for therapeutic development.
属性
分子式 |
C21H24FN5 |
---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
4-N-[2-(dimethylamino)ethyl]-1-N-[5-(4-fluorophenyl)pyrimidin-2-yl]-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C21H24FN5/c1-26(2)12-13-27(3)20-10-8-19(9-11-20)25-21-23-14-17(15-24-21)16-4-6-18(22)7-5-16/h4-11,14-15H,12-13H2,1-3H3,(H,23,24,25) |
InChI 键 |
LELDTUUFZHHXFB-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN(C)C1=CC=C(C=C1)NC2=NC=C(C=N2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。